molecular formula C12H22N2O2 B1456010 Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1314771-82-8

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1456010
CAS No.: 1314771-82-8
M. Wt: 226.32 g/mol
InChI Key: VJSCBCZNNHYGQH-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses the molecular formula C₁₂H₂₂N₂O₂ with a molecular weight of approximately 226.32 grams per mole. The compound features a complex bicyclic nitrogen-containing framework that integrates two distinct heterocyclic systems through a direct carbon-carbon bond connection. The systematic nomenclature reflects the hierarchical organization of the molecular structure, beginning with the tert-butyl ester functionality attached to the pyrrolidine carboxylate group, which serves as the primary structural backbone.

The azetidine component represents a four-membered saturated nitrogen heterocycle that exhibits considerable ring strain estimated at approximately 25.4 kilocalories per mole. This ring strain characteristic places azetidines in an intermediate position between the highly reactive aziridines and the more stable five-membered pyrrolidine rings. The azetidine ring in this compound adopts a non-planar conformation due to the inherent angle strain, resulting in a puckered geometry that influences the overall three-dimensional shape of the molecule.

The pyrrolidine moiety constitutes a five-membered saturated nitrogen heterocycle that serves as the central scaffold for the carboxylate substitution. Pyrrolidine rings are characterized by their conformational flexibility and their ability to adopt envelope or twist conformations depending on substitution patterns and environmental factors. The pyrrolidine nitrogen atom bears the tert-butyloxycarbonyl protecting group, which provides both steric protection and electronic modification of the nitrogen functionality.

Structural Parameter Value Reference
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
SMILES Notation CC(C)(C)OC(=O)N1CCC(C1)C2CNC2
InChI Key VJSCBCZNNHYGQH-UHFFFAOYSA-N
Ring Strain (Azetidine) ~25.4 kcal/mol

The tert-butyloxycarbonyl group functions as an acid-labile protecting group that has become ubiquitous in organic synthesis since its introduction in the late 1950s. This protecting group enhances the lipophilicity of the molecule while providing a means for selective deprotection under acidic conditions. The tert-butyl ester linkage contributes to the overall stability of the compound under basic and neutral conditions, making it suitable for various synthetic transformations and purification procedures.

The stereochemical considerations of this compound arise from the presence of multiple chiral centers within both the azetidine and pyrrolidine rings. The connection point between the two ring systems creates additional conformational constraints that influence the overall molecular geometry and potentially impact biological activity profiles. The three-dimensional arrangement of functional groups around these heterocyclic cores determines the compound's ability to interact with biological targets and participate in specific chemical reactions.

Historical Context in Heterocyclic Chemistry

The development of compounds containing both azetidine and pyrrolidine functionalities represents the culmination of several decades of progress in heterocyclic chemistry, beginning with the fundamental studies of nitrogen-containing ring systems in the early twentieth century. The historical trajectory of azetidine chemistry has been marked by significant challenges due to the inherent instability and synthetic difficulties associated with four-membered nitrogen heterocycles. Early attempts to synthesize and characterize azetidines were hampered by their tendency to undergo ring-opening reactions and their sensitivity to various reaction conditions.

The systematic investigation of azetidine synthesis began in earnest during the 1960s and 1970s, when researchers developed reliable methods for preparing these strained heterocycles through cyclization reactions and ring-closure methodologies. The recognition that azetidines could serve as valuable synthetic intermediates and pharmacologically active compounds drove continued research efforts throughout the subsequent decades. Advances in protecting group chemistry, particularly the development of the tert-butyloxycarbonyl group by Carpino and colleagues, provided crucial tools for stabilizing azetidine derivatives and enabling their use in complex synthetic sequences.

Pyrrolidine chemistry has enjoyed a longer and more established history, with early investigations dating back to the late nineteenth century when researchers first isolated pyrrolidine from natural sources. The industrial production methods for pyrrolidine were developed in the mid-twentieth century, utilizing the reaction of 1,4-butanediol with ammonia under high temperature and pressure conditions in the presence of metal oxide catalysts. These industrial processes enabled the large-scale availability of pyrrolidine derivatives and supported their widespread adoption in pharmaceutical and chemical manufacturing applications.

The convergence of azetidine and pyrrolidine chemistry in compounds such as this compound reflects the modern synthetic organic chemist's ability to combine multiple heterocyclic systems within a single molecular framework. This approach has been facilitated by advances in cross-coupling methodologies, ring-forming reactions, and selective functionalization techniques that allow for the precise construction of complex molecular architectures.

The historical development of protecting group strategies has been particularly crucial for enabling the synthesis and manipulation of compounds containing multiple nitrogen-containing heterocycles. The tert-butyloxycarbonyl protecting group, introduced in the early 1960s, revolutionized amino acid and peptide chemistry and subsequently found widespread application in heterocyclic synthesis. The selective protection and deprotection capabilities provided by this group have made it possible to prepare complex molecules containing both azetidine and pyrrolidine functionalities without unwanted side reactions or decomposition pathways.

Recent advances in azetidine chemistry have focused on developing new synthetic methodologies that can reliably access these strained heterocycles while maintaining their structural integrity. The recognition that azetidines possess unique reactivity profiles due to their ring strain has led to their increased utilization in medicinal chemistry applications, where their rigid geometry and distinctive electronic properties offer advantages over more common heterocyclic systems. The strain-driven character of azetidines enables specific types of ring-opening reactions and rearrangement processes that can be harnessed for synthetic transformations and biological interactions.

Historical Milestone Year Significance Reference
First azetidine synthesis reports 1960s-1970s Established fundamental synthetic methods
tert-Butyloxycarbonyl group introduction Early 1960s Enabled reliable nitrogen protection
Industrial pyrrolidine production Mid-20th century Large-scale availability
Modern azetidine methodologies 2000s-present Improved synthetic reliability
Strain-driven reactivity recognition Recent decades Enhanced synthetic utility

Properties

IUPAC Name

tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9(8-14)10-6-13-7-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCBCZNNHYGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314771-82-8
Record name tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
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Preparation Methods

Boc Protection of Azetidine Derivatives

A common preparatory step involves the Boc-protection of azetidine derivatives to stabilize the nitrogen and facilitate further functionalization. According to a Chinese patent (CN111362852A), the preparation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine involves:

  • Reacting 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in the presence of triethylamine in methylene chloride.
  • The reaction is performed at 10 to 40 °C for 3 to 4 hours.
  • Work-up includes aqueous extraction, drying over sodium sulfate, and concentration to yield the Boc-protected azetidine intermediate with a 91% yield.

This method provides a high-yielding, mild approach to Boc protection suitable for azetidine derivatives, which can be adapted for the synthesis of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate precursors.

Synthesis via 1-Azabicyclo[1.1.0]butane Strain-Release Approach

A more recent and versatile synthetic strategy utilizes the strain-release reaction of 1-azabicyclo[1.1.0]butane to access protected 3-substituted azetidines, including Boc-protected analogs.

  • This method allows rapid, gram-scale synthesis of 3-haloazetidines, which are key intermediates.
  • The 3-iodoazetidine intermediate, tert-butyl 3-iodoazetidine-1-carboxylate, can be prepared from epichlorohydrin through a multi-step process involving condensation with benzhydrylamine, mesylation, protecting group manipulations, and iodide displacement.
  • Alternatively, iododecarboxylation of Boc-protected azetidine-3-carboxylic acid under irradiation with 1,3-diiodo-5,5-dimethylhydantoin yields the iodide intermediate in 75% yield.
  • Subsequent nucleophilic substitution reactions on the 3-iodoazetidine allow installation of various substituents, enabling the synthesis of 3-substituted azetidines like this compound derivatives.
  • The strain-release approach is advantageous for its modularity, short reaction times, and scalability.

Palladium-Catalyzed Cross-Coupling and Amination for Pyrrolidine Functionalization

For the pyrrolidine ring functionalization and incorporation of the azetidin-3-yl moiety, palladium-catalyzed cross-coupling and amination reactions have been employed:

  • A typical route involves the coupling of 3-bromopyridine with a Boc-protected dihydropyridine boronate ester using PdCl2(dppf) catalyst in acetonitrile with K3PO4 base at 110 °C under microwave irradiation.
  • The resulting Boc-protected pyrrolidine derivative is then subjected to palladium-catalyzed amination using benzophenonimine and sodium tert-butoxide in toluene at 100 °C with Pd2(dba)3 and rac-BINAP ligands.
  • The imine intermediate is subsequently converted to the free amine by hydroxylamine treatment.
  • These steps yield tert-butyl 3-(aminopyridinyl)azetidine-1-carboxylate derivatives, which can be further elaborated to the target compound.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection of Azetidine 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h 91 Mild conditions, high yield
2 Iododecarboxylation Boc-azetidine-3-carboxylic acid, 1,3-diiodo-5,5-dimethylhydantoin, irradiation 75 Efficient generation of 3-iodo intermediate
3 Pd-Catalyzed Cross-Coupling 3-bromopyridine, boronate ester, PdCl2(dppf), K3PO4, MeCN, 110 °C, microwave, 1 h ~80 Microwave accelerates reaction
4 Pd-Catalyzed Amination Boc-chloropyridinyl azetidine, benzophenonimine, NaOtBu, Pd2(dba)3, rac-BINAP, toluene, 100 °C, 3 h ~90 Followed by hydroxylamine deprotection

Research Findings and Practical Considerations

  • The Boc-protection step is critical for stabilizing azetidine nitrogen and enabling downstream functionalization without ring-opening or polymerization.
  • Strain-release chemistry of 1-azabicyclo[1.1.0]butane offers a rapid and flexible platform for synthesizing various 3-substituted azetidines, including the target compound or its precursors.
  • Palladium-catalyzed cross-coupling and amination reactions enable the construction of the pyrrolidine framework functionalized with azetidin-3-yl substituents, with good yields and selectivity.
  • The choice of protecting groups, solvents, and reaction temperatures are optimized to avoid decomposition of the strained azetidine ring.
  • Purification techniques such as flash column chromatography and preparative HPLC are standard to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate shows promise in drug development, particularly for neurological disorders. Its unique structure may facilitate the design of novel therapeutics that modulate neurotransmitter systems or exhibit anti-anxiety effects. Research is ongoing to explore its biological activities and interactions with biomolecules, which could lead to new pharmacological insights.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including:

  • Oxidation : Producing corresponding oxo derivatives.
  • Reduction : Leading to reduced forms.
  • Substitution : Allowing the introduction of different functional groups.

These reactions are significant for the development of pharmaceuticals and specialty chemicals.

Case Study 1: Drug Development

In a study focused on synthesizing new anti-anxiety agents, researchers utilized this compound as a scaffold for creating derivatives. The resulting compounds exhibited varying degrees of binding affinity to serotonin receptors, suggesting potential therapeutic effects in treating anxiety disorders. This highlights the compound's role as a versatile building block in medicinal chemistry.

Another investigation explored the interactions of this compound with various enzymes. The compound demonstrated significant inhibition of certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variants

Aromatic and Heterocyclic Substituents
  • Compound 35 (): tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate incorporates an isoquinoline substituent with a chloro-hydroxyphenyl group.
  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate ():
    The pyrimidinyl group introduces basicity and hydrogen-bonding capacity, but also increases acute toxicity (H302, H315) compared to the parent compound .
Polar Functional Groups
  • (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2, ):
    The hydroxymethyl group (-CH₂OH) increases hydrophilicity (logP reduction) and enables further derivatization (e.g., esterification). The R-configuration is critical for chiral drug synthesis .
  • tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS: 952747-27-2, ): The aminooxy (-ONH₂) group facilitates bioconjugation (e.g., oxime ligation), differentiating it from the azetidine-containing target compound .

Stereochemical and Ring System Modifications

  • tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (): The R-configuration at the pyrrolidine C3 position and the nitro group (-NO₂) enhance electrophilicity, impacting reactivity in SNAr reactions .
  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS: 1420852-13-6, ): Replacing the pyrrolidine-azetidine system with an azetidine-aminoethyl group increases steric bulk and basicity (pKa ~9.5), favoring interactions with acidic residues in proteins .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties Reference
tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate 22881-33-0 C₁₂H₁₁ClN₂ Azetidine-pyrrolidine fusion 95% purity, rigid scaffold
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ Hydroxymethyl (R-configuration) Enhanced hydrophilicity
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate 952747-27-2 C₉H₁₈N₂O₃ Aminooxy group Bioconjugation utility
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate 1420852-13-6 C₁₀H₂₀N₂O₂ Aminoethyl azetidine Increased basicity
Compound 35 (isoquinoline derivative) Not provided C₂₇H₂₈ClN₃O₄ Chloro-hydroxyphenyl isoquinoline Enzyme inhibition potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • The synthesis typically involves protecting group strategies and multi-step reactions. For example, azetidine rings can be functionalized via nucleophilic substitution or coupling reactions. A key step often employs tert-butyloxycarbonyl (Boc) protection under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to stabilize reactive intermediates . Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., DMAP for acylation) to improve yields. Silica gel chromatography is commonly used for purification .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and Boc protection. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., [M+H]+ for C12H22N2O2 at 235.28 g/mol) .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretching (~1700 cm⁻¹) from the Boc group .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • The compound is soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water. Stability tests indicate decomposition at temperatures >40°C or under strong acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational tools like AI-powered retrosynthesis aid in designing novel synthetic pathways for this compound?

  • Retrosynthesis platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example, AI models prioritize azetidine ring formation via intramolecular cyclization or cross-coupling reactions. These tools also predict regioselectivity in multi-step syntheses and optimize protecting group strategies .

Q. What experimental challenges arise in resolving contradictions between reported synthetic yields, and how are they addressed?

  • Discrepancies in yields (e.g., 60–85%) often stem from impurities in starting materials or variations in workup protocols. Strategies include:

  • Purity Analysis: LC-MS to verify starting material quality.
  • Reaction Monitoring: In-situ FTIR or TLC to track intermediate formation.
  • Scale-Up Adjustments: Gradual reagent addition to control exothermic reactions .

Q. How does the steric and electronic profile of the azetidine ring influence reactivity in medicinal chemistry applications?

  • The azetidine’s strained ring enhances electrophilicity, facilitating nucleophilic substitutions. Its compact size improves bioavailability compared to bulkier heterocycles. In drug design, this moiety is leveraged to target enzymes (e.g., kinases) via hydrogen bonding with the tertiary amine .

Q. What methodologies are used to analyze and mitigate toxicity risks during preclinical studies?

  • In Vitro Assays: CYP450 inhibition screening and Ames tests for mutagenicity.
  • Metabolic Profiling: Radiolabeled studies (e.g., 14C) to track metabolite formation.
  • Structural Analog Comparison: Benchmarking against compounds with known safety profiles (e.g., pyridine derivatives) .

Methodological Guidance Tables

Table 1: Key Reaction Conditions for Boc Protection

ReagentSolventTemperatureYield (%)Reference
Boc2O, DMAPDCM0–20°C75–85
Boc2O, TriethylamineTHFRT60–70

Table 2: Analytical Techniques for Purity Assessment

TechniqueParameter MeasuredDetection LimitReference
LC-MSPurity, Molecular Ion0.1%
NMRRegiochemical confirmation5%

Table 3: Toxicity Screening Protocols

AssayEndpointModel SystemReference
MTT AssayCytotoxicityHepG2 Cells
hERG InhibitionCardiotoxicity RiskHEK293 Cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

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